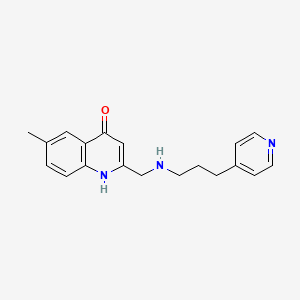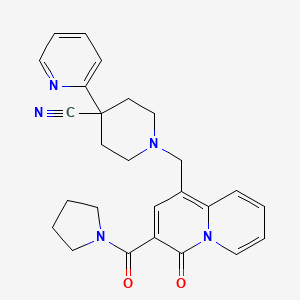
4-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP-040n is a chemical compound known as 4-(4-Methyl-1-piperazinyl)-N-(2-phenylethyl)-2-pyrimidinamine. It is primarily used as a negative control for TP-040, a potent and selective inhibitor of O-GlcNAcase (OGA). TP-040n itself does not inhibit OGA and is used to validate the specificity of TP-040 in various assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TP-040n involves the reaction of 4-methylpiperazine with 2-chloropyrimidine, followed by the introduction of a phenylethylamine group. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of TP-040n follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: TP-040n can undergo various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
TP-040n is widely used in scientific research as a control compound to validate the specificity of TP-040. Its applications include:
Chemistry: Used in assays to study the inhibition of O-GlcNAcase.
Biology: Employed in cellular assays to investigate the role of O-GlcNAcylation in various biological processes.
Medicine: Research on neurodegenerative disorders such as Alzheimer’s disease, where O-GlcNAcylation plays a crucial role.
Industry: Utilized in the development of new inhibitors targeting O-GlcNAcase .
Mechanism of Action
TP-040n does not inhibit O-GlcNAcase and serves as a negative control. This means it does not interact with the enzyme and does not affect its activity. The primary purpose of TP-040n is to demonstrate that any observed effects in assays using TP-040 are due to the specific inhibition of O-GlcNAcase and not off-target effects .
Comparison with Similar Compounds
TP-040: A potent and selective inhibitor of O-GlcNAcase.
JNJ-65355394: Another O-GlcNAcase inhibitor used in similar research applications
Comparison:
TP-040n vs. TP-040: TP-040n is a negative control and does not inhibit O-GlcNAcase, while TP-040 is a potent inhibitor.
TP-040n vs. JNJ-65355394: Both are used in research on O-GlcNAcase, but TP-040n serves as a control, whereas JNJ-65355394 is an active inhibitor
TP-040n’s uniqueness lies in its role as a control compound, ensuring the specificity and validity of research findings involving O-GlcNAcase inhibitors.
Properties
Molecular Formula |
C17H23N5 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H23N5/c1-21-11-13-22(14-12-21)16-8-10-19-17(20-16)18-9-7-15-5-3-2-4-6-15/h2-6,8,10H,7,9,11-14H2,1H3,(H,18,19,20) |
InChI Key |
BNXNWRSVYQHTOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]-4-[[(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]methyl]benzamide](/img/structure/B10860464.png)

![(2S)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10860472.png)
![4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B10860482.png)
![8-Phenyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10860485.png)
![(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-(4-chlorophenyl)-(3-methylimidazol-4-yl)methanol](/img/structure/B10860488.png)
![[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B10860493.png)
![1-[4-[[2-[[6-[5-chloro-6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]methyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one](/img/structure/B10860496.png)

![[2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone](/img/structure/B10860520.png)
![N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B10860525.png)
![(1,1-dioxo-1,3-thiazolidin-3-yl)-[(3S,5S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B10860528.png)


